2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a chemical compound with the CAS Number: 916256-71-8 . It has a molecular weight of 161.16 . It is a powder at room temperature .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines have been synthesized and characterized by various researchers . The synthesis pathways developed for the preparation and post-functionalization of this functional scaffold improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 161.16 .Safety and Hazards
The safety information for 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a related family of compounds, have been identified as strategic compounds for optical applications .
Mode of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, where electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting they may interact with light-sensitive biochemical pathways .
Result of Action
Related compounds in the pyrazolo[1,5-a]pyrimidines family have been shown to exhibit significant photophysical properties, suggesting potential applications in the field of fluorescence imaging .
Action Environment
The photophysical properties of related pyrazolo[1,5-a]pyrimidines suggest that light exposure could potentially influence their activity .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with a reducing agent to form the corresponding aldehyde.", "Starting Materials": [ "2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)" ], "Reaction": [ "Dissolve 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in a suitable solvent (e.g. ethanol, methanol)", "Add the reducing agent slowly to the reaction mixture while stirring at room temperature", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Filter the resulting solid and wash with a suitable solvent (e.g. water, ethanol)", "Dry the product under vacuum to obtain 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde" ] } | |
CAS No. |
916256-71-8 |
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
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